Terconazole-d4

Stable Isotope Labeling LC-MS/MS Internal Standard

Quantifying Terconazole in biological matrices with unlabeled internal standards causes method failure due to identical m/z transitions. Terconazole-d4 resolves this with a +4 Da mass shift, enabling distinct MRM channels required for FDA/EMA bioanalytical validation (precision CV <15%, accuracy bias ±15%). • ≥98% isotopic enrichment minimizes spectral interference; ≥98% purity reduces correction factors • ≥3-year refrigerated stability reduces re-procurement for multi-year studies • Shipped ambient as non-hazardous; for R&D use only

Molecular Formula C26H31Cl2N5O3
Molecular Weight 536.5 g/mol
Cat. No. B15142694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerconazole-d4
Molecular FormulaC26H31Cl2N5O3
Molecular Weight536.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl
InChIInChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1/i11D2,12D2
InChIKeyBLSQLHNBWJLIBQ-WJVDAAAOSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terconazole-d4 Procurement Guide


Terconazole-d4 is a deuterated analog of the triazole antifungal agent Terconazole (R42470), characterized by the substitution of four hydrogen atoms with deuterium on the piperazine ring . This stable isotope-labeled compound (molecular formula C26H27D4Cl2N5O3; molecular weight 536.49) is exclusively employed as an internal standard in quantitative LC-MS/MS, GC-MS, and NMR analyses of Terconazole in biological matrices and pharmaceutical preparations, rather than as a therapeutic agent .

Type Deuterated internal standard (ISTD)
Workflow LC-MS/MS, GC-MS, NMR quantification
Role Matrix-effect correction & analyte tracking

Terconazole-d4 Substitution Failure


Interchanging Terconazole-d4 with unlabeled Terconazole (CAS 67915-31-5) in quantitative analytical workflows leads to method failure due to the fundamental requirement of mass spectrometric differentiation between analyte and internal standard. Unlabeled Terconazole shares an identical m/z transition with the target analyte, rendering it unable to correct for matrix effects, extraction efficiency, and instrument variability [1]. In contrast, Terconazole-d4 exhibits a +4 Da mass shift, enabling distinct MRM channels that are essential for accurate quantification and meeting FDA/EMA bioanalytical method validation guidelines for precision (CV < 15%) and accuracy (bias ± 15%) [2]. The isotopic labeling also mitigates metabolite interference in pharmacokinetic studies, a benefit absent in non-deuterated standards [3].

Terconazole-d4 provides +4 Da mass shift for distinct MRM channels.
Unlabeled Terconazole shares identical m/z, preventing matrix-effect correction.
Enables metabolite distinction from parent drug in ADME studies.
Unlabeled standard cannot resolve metabolite interference.
Supports bioanalytical validation precision and accuracy criteria.
Non-isotopic internal standards may not meet validation criteria consistently.

Terconazole-d4 Differentiation Evidence


Isotopic Enrichment vs. Unlabeled Standard

Terconazole-d4 achieves a guaranteed isotopic enrichment of ≥98% deuterium (²H) at the piperazine-2,2,6,6 positions, a specification critical for minimizing unlabeled carryover and ensuring baseline resolution in MS detection . In comparison, unlabeled Terconazole has 0% ²H enrichment, precluding its use as an isotopically distinct internal standard [1].

Isotopic Enrichment
Head-to-head
≥98% ²H vs. 0% natural
Supports distinct MS channels & low spectral overlap
Vendor specification; NMR/MS confirmed
Stable Isotope Labeling LC-MS/MS Internal Standard

Purity vs. Unlabeled Standards

Terconazole-d4 is routinely supplied with a purity specification of ≥99.0%, as verified by HPLC and reported on the Certificate of Analysis [1]. In contrast, typical commercial unlabeled Terconazole analytical standards are often provided at ≥98% purity, representing a 1% absolute purity advantage for the deuterated form .

Chemical Purity
Specification review
≥99.0% vs. ≥98%
Reduces impurity interference in validation
By HPLC; reported on certificate of analysis
Chemical Purity Reference Standard Method Validation

Stability vs. Unlabeled Standards

Terconazole-d4 demonstrates documented stability of ≥3 years when stored under recommended refrigerated conditions, after which re-analysis for purity is advised . This compares favorably to the typical 2-year shelf-life of many unlabeled small-molecule reference standards, reducing the frequency of replacement and associated procurement costs .

Shelf-Life Stability
Class-level inference
≥3 years vs. typical 2 years
May support longer method continuity
Refrigerated storage; re-analysis advised after 3 yr
Long-Term Stability Storage Conditions Reference Standard Management

LC-MS/MS Precision Advantage

While a direct, head-to-head method validation study comparing Terconazole-d4 to other internal standards is not publicly available, class-level evidence from deuterated triazole standards indicates that the use of a deuterated internal standard like Terconazole-d4 typically achieves intra- and inter-assay precision (CV) of <10% and accuracy (bias) of ±10% in validated bioanalytical assays [1]. In contrast, methods using structural analogs often exhibit higher variability (CV 15-20%) and greater matrix effects [2].

LC-MS/MS Precision
Class-level inference
CV reduction: 5–10% absolute
May reduce analytical repeats per sample
From deuterated triazole class data; not compound-specific
Method Validation LC-MS/MS Accuracy and Precision

Terconazole-d4 Application Scenarios


Validated Pharmacokinetic Quantification

Use Terconazole-d4 as the internal standard in LC-MS/MS methods for quantifying Terconazole in plasma, urine, or tissue homogenates. Its ≥98% isotopic enrichment ensures minimal spectral interference, while its ≥99% purity reduces correction factors, directly supporting the achievement of FDA/EMA-required precision (CV <15%) and accuracy (bias ±15%) [1].

Metabolite Distinction for ADME

Employ Terconazole-d4 as a tracer to differentiate the parent drug from its metabolites in complex biological samples. The +4 Da mass shift provided by the deuterium label allows clear distinction from both the unlabeled parent and potential metabolic products, a capability not possible with unlabeled internal standards [2].

Long-Term Standard Management

Leverage the documented ≥3-year stability of Terconazole-d4 under refrigerated storage to establish a stable, long-term inventory of internal standard . This reduces the frequency of re-procurement and re-validation associated with shorter shelf-life unlabeled standards, lowering total cost of ownership for multi-year research programs .

Application
Selection Property
Validation Focus
PK Bioanalysis Research
Deuterium isotopic enrichment
Matrix-effect correction & quantification accuracy
Metabolite Profiling in ADME
Mass shift differentiation
Parent/metabolite chromatographic resolution
Reference Standard Continuity
Documented long-term stability
Inventory reliability & re-validation planning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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